molecular formula C11H14ClNO2 B13601472 1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine

1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine

Cat. No.: B13601472
M. Wt: 227.69 g/mol
InChI Key: LSVWHSDVDCWTHU-UHFFFAOYSA-N
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Description

This compound (CAS: 1255717-24-8 or 893725-12-7) is a chloro-substituted benzodioxepin derivative with an N-methylmethanamine side chain. Its molecular formula is C₁₀H₁₂ClNO₂ (molar mass: 213.66 g/mol) . The 9-chloro substituent on the seven-membered dioxepin ring and the N-methyl group are critical for its physicochemical and pharmacological properties. It has been investigated as a precursor in antipsychotic agents, such as D2AAK5, a serotonin 5-HT₁A/5-HT₂A receptor ligand . However, it is listed as a discontinued product, suggesting challenges in commercial viability or safety .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-N-methylmethanamine

InChI

InChI=1S/C11H14ClNO2/c1-13-7-8-5-9(12)11-10(6-8)14-3-2-4-15-11/h5-6,13H,2-4,7H2,1H3

InChI Key

LSVWHSDVDCWTHU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C(=C1)Cl)OCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the benzo[b][1,4]dioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanamine (CAS: 876709-21-6)

  • Structure : Lacks the 9-chloro substituent and features an ethylamine group instead of N-methylmethanamine.
  • Molecular Formula: C₁₁H₁₅NO₂ (molar mass: 193.24 g/mol) .
  • Key Differences :
    • The absence of chlorine reduces electronegativity and may decrease receptor-binding affinity compared to the chlorinated analog.
    • The ethylamine side chain could alter metabolic stability and bioavailability.

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (CAS: 1001180-07-9)

  • Structure : Contains a five-membered dioxin ring (vs. seven-membered dioxepin) with a chlorine at position 4.
  • Key Differences :
    • Smaller ring size may reduce steric hindrance, enhancing binding to certain receptors.
    • Hydrochloride salt improves solubility but introduces ionic interactions that could affect blood-brain barrier penetration .

Dichloro-Ethanoanthracenyl Methanamines (Compounds 5 and 6)

  • Structure: Fused tetracyclic systems with dichloro substitutions (e.g., 1-(4,5-dichloro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine).
  • Dichloro substitution may improve potency but raise toxicity concerns .

Receptor Binding and Selectivity

The target compound’s 9-chloro group likely enhances serotonin receptor affinity by interacting with hydrophobic pockets in 5-HT₁A/5-HT₂A receptors. Derivatives like D2AAK5, which combine this scaffold with indole moieties, show improved selectivity and antipsychotic efficacy in murine models . In contrast, non-chlorinated analogs (e.g., CAS: 876709-21-6) may exhibit weaker binding due to reduced electron-withdrawing effects.

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